2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid
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Overview
Description
2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid is an organic compound with the molecular formula C13H17NO4Cl. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the acetic acid derivative: The protected amine is then reacted with a chlorinated phenylacetic acid derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid undergoes several types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection reactions: Reagents such as trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used.
Major Products Formed
Substitution reactions: The major products formed are derivatives where the chlorine atom is replaced by the nucleophile.
Deprotection reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group protects the amine during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid: Similar structure but lacks the chlorine atom.
2-((tert-Butoxycarbonyl)amino)-2-(2,3-difluorophenyl)acetic acid: Contains fluorine atoms instead of chlorine.
2-((tert-Butoxycarbonyl)amino)ethoxybenzoic acid: Contains an ethoxy group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorine atom in 2-(2-((tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the chlorine atom can be selectively manipulated .
Properties
Molecular Formula |
C13H16ClNO4 |
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Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-[4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10-7-9(14)5-4-8(10)6-11(16)17/h4-5,7H,6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
WOKZDTRNWDTAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)CC(=O)O |
Origin of Product |
United States |
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